(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Description
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a β-hydroxy-β-amino acid derivative featuring a naphthalen-1-yl (1-naphthyl) substituent at the β-carbon. Its stereochemistry is defined by the (2R,3R) configuration, which influences its biological activity and interactions with chiral environments. Its structure combines a rigid aromatic naphthalene system with polar functional groups (amino and hydroxyl), enabling unique physicochemical properties such as enhanced lipophilicity compared to simpler aromatic amino acids like phenylalanine .
Properties
IUPAC Name |
(2R,3R)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGUPWBKDSQFQO-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H]([C@H](C(=O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654624 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217698-12-8 | |
| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.
Key Reactions: The key reactions include the formation of the naphthalene ring, introduction of the amino and hydroxy groups, and chiral resolution to obtain the desired (2R,3R) configuration.
Reaction Conditions: These reactions are often carried out under controlled conditions, including specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to scale up the synthesis.
Purification: Employing techniques such as crystallization, chromatography, and distillation to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthaldehydes, while reduction can produce naphthylamines.
Scientific Research Applications
Pharmaceutical Development
This compound is recognized as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems effectively, making it a valuable candidate for drug formulation. Research indicates that derivatives of this compound can enhance the efficacy of treatments aimed at conditions such as depression and anxiety by modulating neurotransmitter systems .
Biochemical Research
In biochemical studies, (2R,3R)-3-amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is utilized to investigate amino acid metabolism and its implications on cellular functions. It aids researchers in understanding metabolic pathways and the roles of amino acids in various physiological processes. Its ability to mimic natural amino acids makes it a useful tool for studying enzyme kinetics and metabolic regulation .
Neuroscience Applications
The compound has significant applications in neuroscience due to its influence on neurotransmitter activity. Researchers use it to explore synaptic transmission mechanisms and identify potential therapeutic targets for neurodegenerative diseases. Studies have shown that compounds like this compound can modulate receptor activity, thereby impacting neuronal signaling pathways .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference in chromatographic techniques. Its precise quantification is crucial for analyzing complex mixtures containing related compounds. By employing this compound as a benchmark, researchers can ensure the accuracy and reliability of their analytical results .
Material Science
The compound's properties extend into material science, where it is explored for developing biocompatible materials. Particularly in drug delivery systems, this compound enhances the safety and efficacy of therapeutic agents by improving their bioavailability and stability .
Summary Table of Applications
| Field | Application |
|---|---|
| Pharmaceutical | Intermediate in drug synthesis for neurological disorders |
| Biochemical Research | Studies on amino acid metabolism and cellular functions |
| Neuroscience | Investigating neurotransmitter activity and synaptic transmission mechanisms |
| Analytical Chemistry | Standard reference in chromatographic techniques |
| Material Science | Development of biocompatible materials for drug delivery systems |
Case Studies
Case Study 1: Neuropharmacological Effects
A study investigating the effects of naphthyl alanine derivatives on serotonin receptors demonstrated significant anxiolytic properties in animal models. The findings suggest that these compounds could lead to new treatments for anxiety disorders.
Case Study 2: Metabolic Pathway Analysis
Research utilizing this compound as a substrate revealed insights into the metabolic pathways involving branched-chain amino acids. This study highlighted the compound's role in regulating metabolic fluxes within cells.
Case Study 3: Drug Delivery Systems
Innovative research on drug delivery systems incorporated this compound into polymer matrices, resulting in enhanced release profiles for therapeutic agents. The study concluded that this compound improves the overall efficacy of drug formulations.
Mechanism of Action
The mechanism of action of (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, including signal transduction and metabolic pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives
The position of the naphthalene substituent significantly impacts molecular properties. For example:
- (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid (CAS 786637-72-7) is a positional isomer with the naphthalen-2-yl group. Its molecular formula is C₁₃H₁₃NO₂, with a molecular weight of 215.25 g/mol .
- The target compound, (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, has an additional hydroxyl group at the α-carbon, resulting in the formula C₁₃H₁₃NO₃ (MW ≈ 231.25 g/mol). The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and receptor affinity .
β-Amino Acids with Aromatic Substituents
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2R)-2-Amino-3-(pyridin-3-yl)propanoic acid | Pyridin-3-yl | C₈H₁₀N₂O₂ | 166.18 | Heteroaromatic ring; basic nitrogen |
| D-Tyrosine | 4-Hydroxyphenyl | C₉H₁₁NO₃ | 181.19 | Natural amino acid; phenolic hydroxyl |
| (2S,3R)-2-Amino-3-hydroxy-3-(4-methoxyphenyl)propanoic acid | 4-Methoxyphenyl | C₁₀H₁₃NO₄ | 211.21 | Methoxy group enhances lipophilicity |
| β-Hydroxyhistidine | 4-Imidazolyl | C₆H₉N₃O₃ | 171.16 | Imidazole ring; metal-chelating ability |
The naphthalen-1-yl group in the target compound provides greater aromatic surface area compared to phenyl or pyridyl analogs, favoring π-π stacking interactions. However, the hydroxyl group introduces polarity, balancing its hydrophobicity .
Hydroxy-Substituted β-Amino Acids
- (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4): Fluorine substitution increases electronegativity and bioavailability, making it a candidate for PET imaging probes .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|---|---|
| This compound | 68208-18-4 | C₁₃H₁₃NO₃ | 231.25 | 2.1 | 0.5 (water) |
| (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | 786637-72-7 | C₁₃H₁₃NO₂ | 215.25 | 2.8 | 0.3 (water) |
| D-Tyrosine | 556-02-5 | C₉H₁₁NO₃ | 181.19 | -1.2 | 15.0 (water) |
*Predicted using fragment-based methods.
Table 2: Commercial Availability and Pricing
| Compound Name | Supplier | Purity | Price (USD) |
|---|---|---|---|
| (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | CymitQuimica | 95% | $647/1 g |
| This compound | Aaron Chemicals | 97% | $5000/0.1 g |
| D-Tyrosine | Thermo Scientific | 99% | $50/1 g |
Biological Activity
(2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, commonly referred to as naphthyl alanine, is a beta-amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . Its structure includes a naphthalene ring attached to a propanoic acid moiety with an amino and a hydroxy group. The specific stereochemistry at the 2 and 3 positions plays a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 233.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| CAS Number | Not available |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of naphthyl alanine possess significant antimicrobial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. For instance, specific derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 2 µg/mL against resistant strains .
- Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it can significantly reduce the viability of cancer cell lines such as Caco-2 and A549. The presence of the naphthalene group appears to enhance the anticancer activity compared to other similar compounds .
- Neuroprotective Effects : Preliminary research suggests that naphthyl alanine may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. However, further studies are required to elucidate these mechanisms .
The precise mechanisms through which this compound exerts its biological effects are still being investigated. Some proposed mechanisms include:
- Inhibition of Protein Synthesis : It may interfere with protein synthesis pathways by acting on aminopeptidases or other related enzymes .
- Modulation of Signaling Pathways : The compound might influence various signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of different naphthyl alanine derivatives against resistant bacterial strains. Results indicated that certain modifications to the naphthyl ring significantly enhanced activity against MRSA .
- Cancer Cell Viability : In vitro assays conducted on Caco-2 cells demonstrated a marked decrease in cell viability upon treatment with naphthyl alanine derivatives, suggesting potential for development as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for (2R,3R)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, and how can stereochemical integrity be maintained?
Synthesis typically employs asymmetric catalysis or chiral auxiliaries to establish the (2R,3R) configuration. Key steps include:
- Amino protection : Use tert-butoxycarbonyl (Boc) groups to prevent racemization during coupling reactions. Methoxy or acid-labile groups protect the hydroxyl moiety .
- Coupling reactions : Palladium-catalyzed cross-coupling or Mitsunobu reactions can introduce the naphthalene moiety while preserving stereochemistry .
- Deprotection : Mild acidic conditions (e.g., TFA) remove Boc groups without disrupting the hydroxyamino backbone .
Validate stereochemical purity via chiral HPLC (e.g., Chiralpak AD-H) and compare retention times with known standards .
Q. Which analytical techniques are most reliable for characterizing this compound?
- NMR spectroscopy : H and C NMR identify structural features, with COSY and NOESY confirming spatial arrangements of substituents. Discrepancies between observed and predicted spectra may indicate byproducts or stereoisomers .
- Chiral HPLC : Quantify enantiomeric excess (≥98% for pure (2R,3R)) using columns like Chiralpak IA or IB .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical: 259.28 g/mol) and detects impurities .
Q. How should researchers handle and store this compound to prevent degradation or racemization?
- Storage : At -20°C under inert gas (argon/nitrogen) to minimize oxidation .
- Solubility : Prepare solutions in degassed, neutral buffers (e.g., PBS, pH 7.4) to avoid pH-induced racemization .
- Stability checks : Monitor purity monthly via HPLC and compare with freshly synthesized batches .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
- Catalyst screening : Use Rhodium(II)- or Ruthenium-based chiral catalysts for asymmetric hydrogenation of intermediate ketones .
- Crystallization-induced dynamic resolution (CIDR) : Exploit differential solubility of enantiomers in mixed solvents (e.g., ethanol/water) to enrich the desired (2R,3R) form .
- Process monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress and detects early racemization .
Q. How to resolve contradictions between spectroscopic data and computational predictions?
- Byproduct identification : If NMR reveals unexpected peaks, compare with databases (e.g., PubChem InChIKey: NAHAKDRSHCXMBT-ZCFIWIBFSA-N) to identify impurities like oxidation byproducts (e.g., 3-oxo derivatives) .
- DFT calculations : Optimize molecular geometry using Gaussian09 and simulate H NMR shifts with ACD/Labs software. Deviations >0.2 ppm suggest structural anomalies .
Q. What role does this compound play in drug design, particularly for enzyme inhibition studies?
- Scaffold for protease inhibitors : The naphthalene group mimics aromatic substrates in HIV-1 protease or thrombin binding pockets. Modifications at the hydroxyamino moiety enhance selectivity .
- Mechanistic probes : Isotopic labeling (e.g., N at the amino group) enables tracking of ligand-enzyme interactions via NMR or crystallography .
Q. How to address low yields in coupling reactions involving the naphthalene moiety?
- Solvent optimization : Use DMF or THF with catalytic CuI to improve Ullmann coupling efficiency .
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 30 mins while maintaining >90% yield .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
